Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt
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Overview
Description
Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt is a complex organic compound that belongs to the class of aromatic sulfonic acids This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety linked to an anthracene derivative through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt typically involves multiple steps. The initial step often includes the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve continuous sulfonation processes, where benzene is reacted with sulfur trioxide in the presence of fuming sulfuric acid . The subsequent steps involve the coupling of the sulfonated benzene with the anthracene derivative, followed by purification and conversion to the monosodium salt form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the anthracene moiety allows for intercalation into DNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and pharmaceuticals.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt is unique due to its complex structure, which combines the properties of benzenesulfonic acid and anthracene derivatives.
Properties
CAS No. |
71889-06-0 |
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Molecular Formula |
C29H28N3NaO6S |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
sodium;3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-N-(2-sulfophenyl)propanimidate |
InChI |
InChI=1S/C29H29N3O6S.Na/c33-25(32-21-12-6-7-13-24(21)39(36,37)38)16-17-30-22-14-15-23(31-18-8-2-1-3-9-18)27-26(22)28(34)19-10-4-5-11-20(19)29(27)35;/h4-7,10-15,18,30-31H,1-3,8-9,16-17H2,(H,32,33)(H,36,37,38);/q;+1/p-1 |
InChI Key |
IGYVYYZYJUHRMM-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=NC4=CC=CC=C4S(=O)(=O)O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+] |
Origin of Product |
United States |
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